(7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzenesulfinyl group attached to a spirocyclic nonane ring system, which includes a 1,4-dioxane moiety. The presence of the benzenesulfinyl group imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic nonane core, followed by the introduction of the benzenesulfinyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the formation of the spirocyclic structure. The benzenesulfinyl group can be introduced through a sulfoxidation reaction using reagents like benzenesulfinyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane undergoes various types of chemical reactions, including:
Oxidation: The benzenesulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of sulfide derivatives
Substitution: Formation of various substituted benzenesulfinyl derivatives
Wissenschaftliche Forschungsanwendungen
(7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane is primarily influenced by the benzenesulfinyl group. This group can interact with various molecular targets, including enzymes and receptors, through oxidation-reduction reactions. The spirocyclic structure may also play a role in the compound’s ability to bind to specific biological targets, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (7S)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane
- (7S)-7-[(Benzenesulfanyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane
Uniqueness
(7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its sulfonyl and sulfanyl analogs, the sulfinyl group offers a different oxidation state and reactivity profile, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
824940-79-6 |
---|---|
Molekularformel |
C15H20O3S |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
(8S)-8-(benzenesulfinylmethyl)-8-methyl-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C15H20O3S/c1-14(7-8-15(11-14)17-9-10-18-15)12-19(16)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3/t14-,19?/m0/s1 |
InChI-Schlüssel |
JATSEPWIWHOHKX-KTQQKIMGSA-N |
Isomerische SMILES |
C[C@@]1(CCC2(C1)OCCO2)CS(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1(CCC2(C1)OCCO2)CS(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.